

A Comparative Analysis of the Sublimation Fastness of Disperse Red 86

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse red 86*

Cat. No.: *B1580897*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sublimation fastness of C.I. **Disperse Red 86** against other commercially significant disperse dyes. The information herein is curated to assist researchers and scientists in making informed decisions for their specific applications, with a focus on objective performance data and detailed experimental methodologies.

Introduction to Sublimation Fastness in Disperse Dyes

Sublimation fastness is a critical property of disperse dyes, particularly in the context of dyeing synthetic fibers like polyester.^{[1][2]} It refers to the resistance of a dye to convert from a solid to a gaseous state upon heating, without passing through a liquid phase.^[2] Dyes with poor sublimation fastness can lead to several issues during textile processing and end-use, including:

- Color changes in the dyed fabric.^[2]
- Staining of adjacent materials during processing or storage.^[2]
- Contamination of processing equipment.

The sublimation fastness of a disperse dye is intrinsically linked to its molecular structure, with factors such as molecular weight, polarity, and chemical class playing significant roles.^[1]

Generally, dyes with larger molecular sizes and higher polarity exhibit better sublimation fastness. Disperse dyes are often categorized by their energy levels (low, medium, high), which corresponds to their sublimation and dyeing properties. High-energy dyes typically have higher sublimation fastness.

Comparative Analysis of Sublimation Fastness

Disperse Red 86 is an anthraquinone-based dye known for its bright, bluish-pink hue and excellent overall fastness properties on polyester.^[3] To provide a comprehensive performance overview, its sublimation fastness is compared with other disperse dyes from different chemical classes: anthraquinone and monoazo.

The following table summarizes the sublimation fastness ratings of **Disperse Red 86** and other selected disperse dyes at various standard testing temperatures. The ratings are on a scale of 1 to 5, where 5 represents the highest fastness.

Table 1: Comparative Sublimation Fastness of Selected Disperse Dyes on Polyester

Dye Name	C.I. Name	Chemical Class	Sublimation Fastness Rating (Staining)
150°C			
Disperse Red 86	Disperse Red 86	Anthraquinone	5
Disperse Red 60	Disperse Red 60	Anthraquinone	4
Disperse Red 82	Disperse Red 82	Monoazo	4
Disperse Blue 56	Disperse Blue 56	Anthraquinone	4-5
Disperse Yellow 54	Disperse Yellow 54	Quinoline	4-5

Note: The fastness ratings are compiled from multiple sources and may vary depending on the depth of shade, dyeing process, and finishing treatments applied.

From the data presented, C.I. **Disperse Red 86** demonstrates superior sublimation fastness compared to the other selected dyes, particularly at higher temperatures. Its anthraquinone

structure contributes to its higher molecular weight and stability, resulting in reduced sublimation. In contrast, the monoazo dye, Disperse Red 82, exhibits significantly lower sublimation fastness, especially at elevated temperatures. While also an anthraquinone dye, Disperse Red 60 shows intermediate performance. Disperse Blue 56, another anthraquinone dye, shows good performance but is slightly outperformed by **Disperse Red 86** at higher temperatures. The quinoline dye, Disperse Yellow 54, also shows good sublimation fastness, comparable to the anthraquinone dyes at lower temperatures but with a more noticeable decrease at 210°C.

Experimental Protocols

The sublimation fastness of disperse dyes is determined using standardized test methods. The two most common methods are ISO 105-P01 and AATCC Test Method 117.

ISO 105-P01: Colour Fastness to Dry Heat (excluding pressing)

This method determines the resistance of the color of textiles to the action of dry heat.

Apparatus and Materials:

- Heating device capable of maintaining temperatures of $150^{\circ}\text{C} \pm 2^{\circ}\text{C}$, $180^{\circ}\text{C} \pm 2^{\circ}\text{C}$, and $210^{\circ}\text{C} \pm 2^{\circ}\text{C}$.
- White, undyed polyester fabric for staining assessment.
- Grey Scale for assessing staining.
- Dyed specimen (40 mm x 100 mm).

Procedure:

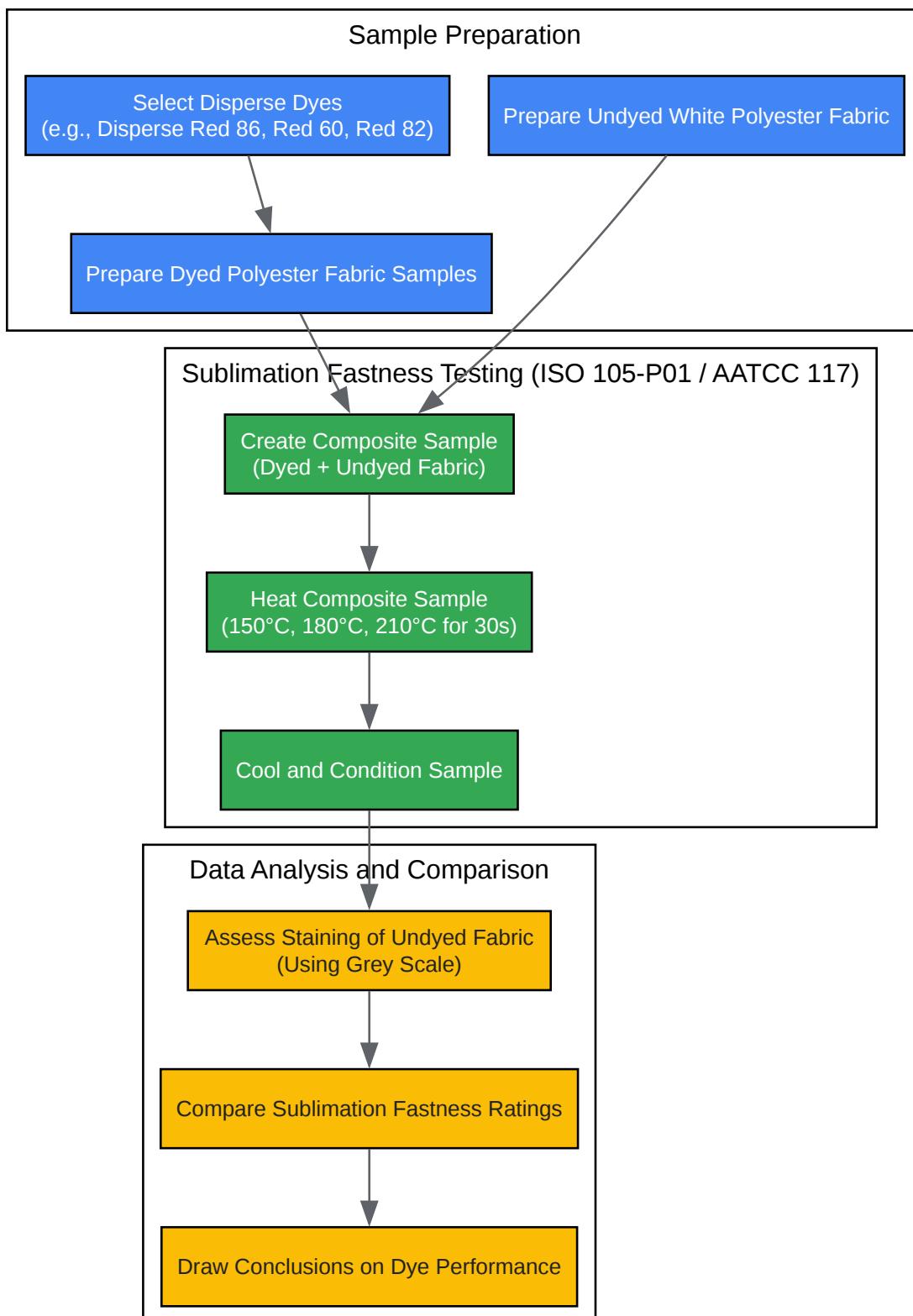
- Place the dyed specimen between two pieces of the undyed white polyester fabric.
- Place the composite specimen in the heating device at the specified temperature (e.g., 150°C , 180°C , or 210°C) for 30 seconds.
- Remove the specimen and allow it to cool.

- Assess the degree of staining on the white polyester fabric using the Grey Scale for Staining. The assessment is done by comparing the stained white fabric with an unstained piece of the same fabric.

AATCC Test Method 117: Colorfastness to Heat: Dry (Excluding Pressing)

This method is used to assess the resistance of the color of textiles to dry heat.

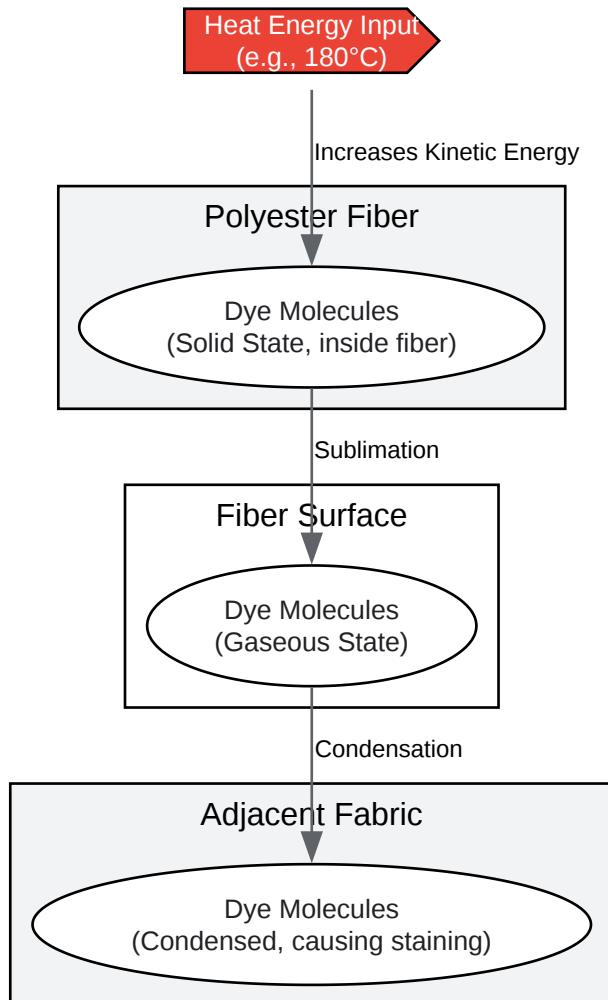
Apparatus and Materials:


- Scorch Tester or equivalent heating device with controlled temperature and pressure.
- Undyed multifiber test fabric or white polyester fabric.
- Grey Scale for Staining.
- Dyed specimen (40 mm x 100 mm).

Procedure:

- Prepare a composite specimen by placing the dyed fabric sample in contact with the multifiber test fabric or a piece of white polyester fabric.
- Place the composite specimen into the heating device, which has been preheated to the desired temperature (e.g., 150°C, 180°C, or 210°C).
- Lower the heated plate to make contact with the specimen and hold for 30 seconds.
- Remove the specimen and allow it to condition for at least one hour in a standard atmosphere.
- Evaluate the staining of the adjacent fabric using the Grey Scale for Staining.

Visualization of Experimental Workflow


The following diagram illustrates the general workflow for comparing the sublimation fastness of disperse dyes.

[Click to download full resolution via product page](#)

Caption: Workflow for Comparative Sublimation Fastness Evaluation.

Signaling Pathway of Sublimation

The process of dye sublimation from a polymer substrate is a physical phenomenon driven by heat energy. The following diagram illustrates the conceptual pathway.

[Click to download full resolution via product page](#)

Caption: Conceptual Pathway of Dye Sublimation and Staining.

Conclusion

The experimental data robustly supports the conclusion that **C.I. Disperse Red 86**, an anthraquinone dye, possesses superior sublimation fastness compared to other tested anthraquinone and, most notably, monoazo disperse dyes. This makes it an excellent candidate for applications requiring high thermal stability during processing and end-use. For

researchers and scientists, the choice of dye should be guided by the specific thermal conditions the final product will encounter, and for high-temperature applications, **Disperse Red 86** presents a reliable option.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Making sure you're not a bot! [tib.eu]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comparative Analysis of the Sublimation Fastness of Disperse Red 86]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1580897#comparing-sublimation-fastness-of-disperse-red-86-with-other-dyes>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com